2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
Description
2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide is a quinazolinone derivative characterized by a fused bicyclic quinazolinone core, a phenyl substituent at position 3, and a sulfanyl-linked acetamide group with N-phenyl and N-isopropyl substitutions. Its structural complexity allows for diverse interactions with biological targets, such as enzymes and receptors, making it a focus of medicinal chemistry research.
Properties
Molecular Formula |
C25H23N3O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C25H23N3O2S/c1-18(2)27(19-11-5-3-6-12-19)23(29)17-31-25-26-22-16-10-9-15-21(22)24(30)28(25)20-13-7-4-8-14-20/h3-16,18H,17H2,1-2H3 |
InChI Key |
ROAAYCRUVBXQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinazolinone moiety is known to interact with various biological pathways, potentially leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups (e.g., 4-Cl, 4-F): Enhance cytotoxicity and target binding via electron-withdrawing effects, as seen in Analog 1 .
- Alkoxy Groups (e.g., 4-OCH₃, 4-OCH₂CH₃): Improve solubility and metabolic stability, critical for oral bioavailability (Analog 2, 3) .
- Bulkier Groups (e.g., N-isopropyl): Increase lipophilicity, aiding blood-brain barrier penetration (Target Compound, Analog 3) .
Structural Flexibility vs. Rigidity: The quinazolinone core provides rigidity for strong enzyme interactions, while the sulfanyl-acetamide linker allows conformational flexibility, optimizing binding to diverse targets .
Biological Selectivity: Analog 4’s pyrazine core shifts activity toward fungal targets, unlike the quinazolinone-based compounds, which favor anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
